molecular formula C7H12N4O2 B2470472 Methyl 2-amino-2-methyl-3-(1,2,4-triazol-1-yl)propanoate CAS No. 1250251-65-0

Methyl 2-amino-2-methyl-3-(1,2,4-triazol-1-yl)propanoate

Cat. No. B2470472
CAS RN: 1250251-65-0
M. Wt: 184.199
InChI Key: CPFSJWPQJKEDHY-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are significant heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are unique heterocyclic compounds that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been a subject of interest in recent years . A novel, metal-free process for the challenging synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific compound and reaction conditions. For example, some compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. For example, some compounds are solid at room temperature .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its biological target. For instance, some compounds have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary widely depending on the specific compound. Some compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines, indicating a potential for safe use .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives are promising. Given the importance of the triazole scaffold, its synthesis has attracted much attention . The biocompatibility and fast kinetics of certain 1,2,4-triazole derivatives are advancements from previous compounds and are desirable for bioconjugation in diverse chemical biology experiments .

properties

IUPAC Name

methyl 2-amino-2-methyl-3-(1,2,4-triazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-7(8,6(12)13-2)3-11-5-9-4-10-11/h4-5H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFSJWPQJKEDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate

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